molecular formula C19H22N6OS B12277381 4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine

4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine

Cat. No.: B12277381
M. Wt: 382.5 g/mol
InChI Key: WFCAOHWMKCFGDG-UHFFFAOYSA-N
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Description

4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that features a thienopyridine core, a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves multiple steps, including nucleophilic substitution and cyclization reactions. One common approach starts with the preparation of the thieno[3,2-c]pyridine core, which is then functionalized to introduce the piperazine and pyrimidine rings.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and desiccants, such as calcium chloride, can also improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique due to its combination of multiple heterocyclic rings, which can enhance its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C19H22N6OS

Molecular Weight

382.5 g/mol

IUPAC Name

4-[4-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C19H22N6OS/c1-4-20-18(15-3-14-27-16(1)15)24-8-6-23(7-9-24)17-2-5-21-19(22-17)25-10-12-26-13-11-25/h1-5,14H,6-13H2

InChI Key

WFCAOHWMKCFGDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CC5=C4C=CS5

Origin of Product

United States

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